3-Chloro-2-mercaptobenzoic acid

Catalog No.
S9022757
CAS No.
M.F
C7H5ClO2S
M. Wt
188.63 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-mercaptobenzoic acid

Product Name

3-Chloro-2-mercaptobenzoic acid

IUPAC Name

3-chloro-2-sulfanylbenzoic acid

Molecular Formula

C7H5ClO2S

Molecular Weight

188.63 g/mol

InChI

InChI=1S/C7H5ClO2S/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,11H,(H,9,10)

InChI Key

MIGXOSUJYNRJJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S)C(=O)O

3-Chloro-2-mercaptobenzoic acid is an organic compound characterized by a chlorinated benzene ring substituted with a mercapto group and a carboxylic acid. Its molecular formula is C7H6ClO2SC_7H_6ClO_2S, and it is classified as a thiol derivative of benzoic acid. The presence of both the chlorine atom and the mercapto group at specific positions on the benzene ring influences its chemical behavior and biological activity.

, primarily due to its functional groups:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The carboxylic acid group can be reduced to form alcohols.
  • Substitution: The chlorine atom can be replaced with various nucleophiles in nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines or thiols for substitution reactions.

The biological activity of 3-Chloro-2-mercaptobenzoic acid is largely attributed to its thiol group, which can interact with various biological molecules. It has been studied for its potential role in enzyme inhibition and protein modification. The ability of the mercapto group to form covalent bonds with cysteine residues in proteins makes it a valuable compound in biochemical research .

The synthesis of 3-Chloro-2-mercaptobenzoic acid typically involves starting materials such as 2,6-dichlorobenzonitrile. The synthesis process generally includes two main steps: a sulfo-reaction followed by hydrolysis. This method allows for efficient production with high yields, making it suitable for both laboratory and industrial applications .

Example Synthetic Route

  • Starting Material: 2,6-Dichlorobenzonitrile.
  • Step 1: Conduct a sulfo-reaction to introduce the mercapto group.
  • Step 2: Perform hydrolysis to convert any intermediates into the final product.

These steps can be optimized for conditions such as temperature and pH to maximize yield and purity .

3-Chloro-2-mercaptobenzoic acid has various applications across different fields:

  • Chemical Industry: Used as an intermediate in the synthesis of agrochemicals, particularly herbicides.
  • Biochemical Research: Employed in studies involving enzyme inhibition and protein interactions due to its reactive thiol group.
  • Pharmaceuticals: Investigated for potential therapeutic applications based on its biological activity.

Its unique structure allows it to serve as a building block in the development of more complex organic molecules .

Studies on the interactions of 3-Chloro-2-mercaptobenzoic acid with biological systems have shown its potential as an inhibitor of specific enzymes. The compound's ability to form covalent bonds with cysteine residues highlights its role in modifying protein functions, which is crucial for understanding biochemical pathways and developing new therapeutic agents .

Several compounds are structurally similar to 3-Chloro-2-mercaptobenzoic acid, including:

  • 2-Chloro-4-mercaptobenzoic acid
  • 2-Chloro-5-mercaptobenzoic acid
  • 2-Chloro-6-mercaptobenzoic acid

Uniqueness

The uniqueness of 3-Chloro-2-mercaptobenzoic acid lies in the specific arrangement of its functional groups on the benzene ring. This arrangement affects its reactivity and interaction profile compared to its isomers. For instance, the positioning of the chlorine and mercapto groups influences how the compound participates in

3-Chloro-2-mercaptobenzoic acid was first cataloged in PubChem in 2007 (CID 13162400), though its initial synthesis likely predates this entry. The compound’s discovery aligns with broader efforts in the mid-2000s to explore thiol-functionalized benzoic acids for applications in medicinal chemistry and materials science. Its structural uniqueness—featuring both electron-withdrawing (Cl) and electron-donating (SH) groups—positions it as a versatile intermediate in heterocyclic synthesis and enzyme inhibition studies.

Structural Relationship to Benzoic Acid Derivatives

The molecule is a derivative of benzoic acid (C₇H₆O₂), where substitutions at the 2- and 3-positions introduce a mercapto group and chlorine atom, respectively. This modification significantly alters its electronic and steric properties compared to simpler benzoic acid analogues. Key structural features include:

  • Carboxylic acid group at position 1, enabling hydrogen bonding and salt formation.
  • Chlorine atom at position 3, imparting electrophilic character to the aromatic ring.
  • Mercapto group at position 2, providing nucleophilic reactivity and metal-coordination capabilities.

The SMILES notation (C1=CC(=C(C(=C1)Cl)S)C(=O)O) and InChIKey (MIGXOSUJYNRJJO-UHFFFAOYSA-N) codify its planar aromatic system with substituents in ortho and meta positions.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

187.9698783 g/mol

Monoisotopic Mass

187.9698783 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-21

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